4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-
Description
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3 |
InChI Key |
IKSRJDQJBHXSPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Formation of the benzopyran-4-one core.
- Introduction of the 3-amino substituent.
- Substitution at the 2-position with the 3,4-dimethoxyphenyl group.
- Methoxylation at the 7-position.
These steps are typically achieved through condensation, cyclization, reduction, and substitution reactions under controlled conditions.
Stepwise Preparation Overview
Detailed Synthetic Procedures
Synthesis of 3-Substituted-7-methoxy-4H-1-benzopyran-4-one Intermediates
- The benzopyran-4-one core with 7-methoxy substitution is synthesized via condensation of phenylacetic acid derivatives with 2,4-dihydroxybenzaldehyde in the presence of acetic anhydride and triethylamine under reflux (130-135 °C for 5 hours).
- After reaction completion, the mixture is quenched with ice-cooled water, filtered, and the solid product is treated with 20% sodium hydroxide solution at 50-55 °C for 1 hour to yield 3-substituted-7-hydroxy-2H-1-benzopyran-2-ones.
- Subsequent methylation or direct use of 7-methoxy substituted starting materials leads to 7-methoxy derivatives.
Introduction of the 3-Amino Group
- The 3-amino group is introduced by reacting the 3-substituted benzopyran-4-one intermediates with ammonium salts or amine hydrochlorides in dry acetone, using anhydrous potassium carbonate as a base, under reflux for approximately 3 hours.
- The reaction mixture is cooled, filtered, and purified by silica gel chromatography to isolate the 3-amino substituted benzopyran derivatives.
Incorporation of the 2-(3,4-Dimethoxyphenyl) Substituent
- The 2-position substitution with the 3,4-dimethoxyphenyl group is achieved by using phenylacetic acid derivatives bearing the 3,4-dimethoxyphenyl moiety during the initial condensation step or by subsequent coupling reactions.
- This step is crucial as the 3,4-dimethoxyphenyl group imparts specific biological activities to the molecule.
Alternative Synthetic Routes and Improvements
- Modified Vilsmeier–Haack reactions have been employed to improve yield and purity of 7-methoxy benzopyran-4-one-3-carbaldehydes, which are key intermediates.
- Microwave-assisted synthesis has been reported for related benzopyran derivatives, enhancing reaction rates and yields.
- Various solvents (e.g., halogenated hydrocarbons, alcohols, amides) and bases (triethylamine, potassium carbonate) are used to optimize reaction conditions.
Research Findings and Data
Yield and Purity
Biological Activity Correlation
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Key Conditions/Notes |
|---|---|---|
| Core benzopyran-4-one synthesis | Condensation of phenylacetic acid derivatives with dihydroxybenzaldehyde | Reflux 130-135 °C, acetic anhydride, triethylamine |
| 7-Methoxy substitution | Starting from 7-methoxy substituted precursors or methylation of hydroxy intermediates | Methylation or use of methoxy-substituted starting materials |
| 3-Amino group introduction | Reaction with ammonium salts or amine hydrochlorides in acetone with K2CO3 | Reflux 3 hours, purification by silica gel chromatography |
| 2-(3,4-Dimethoxyphenyl) substitution | Use of 3,4-dimethoxyphenyl phenylacetic acid derivatives or coupling reactions | Incorporated during initial condensation or post-synthesis |
| Purification | Silica gel chromatography, recrystallization, filtration | Eluents: methanol-chloroform mixtures, ethanol |
Chemical Reactions Analysis
Types of Reactions
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides.
Reduction: To reduce functional groups.
Substitution: Such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to affect replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Isoflavones: Compounds with structural similarities and potential therapeutic applications.
Uniqueness
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Biological Activity
4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-, also known as 3-Amino-3',4',7-trimethoxyflavone (CAS Number: 72271-95-5), is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiestrogenic effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H17NO5
- Molecular Weight : 327.33 g/mol
- Structure : The compound features a benzopyran core with methoxy and amino substituents that contribute to its biological activity.
Antiestrogenic Activity
One of the most significant findings regarding this compound is its antiestrogenic activity. In a study evaluating various derivatives of benzopyran, the compound exhibited an antiestrogenic effect of 65% , indicating its potential as a therapeutic agent in estrogen-related conditions such as breast cancer .
Uterotrophic and Antiimplantation Activities
Research has shown that derivatives of benzopyran compounds can influence uterine activity. Specifically, in tests conducted on mature female albino rats, the compound demonstrated notable uterotrophic activity (87% based on dry uterine weight gain) and varying degrees of antiimplantation effects (14-29%) . These findings suggest potential applications in reproductive health.
Antiproliferative Effects
The compound's structure allows it to interact with various biological targets, leading to antiproliferative effects. The presence of methoxy groups enhances its ability to inhibit cell growth in certain cancer cell lines. Studies on related flavonoids have shown that modifications in their structure can significantly alter their biological effectiveness against cancer cells .
Case Studies
The biological activities of 4H-1-Benzopyran-4-one derivatives are largely attributed to their ability to interact with estrogen receptors and other cellular targets. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the amino group may play a role in receptor binding affinity.
Q & A
Q. What are the established synthetic routes for 4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, starting with functionalization of the benzopyran core. Key steps include:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) to attach the 3,4-dimethoxyphenyl group.
- Amination at the 3-position using nucleophilic substitution or reductive amination under controlled pH (~7–9) .
- Methoxy group introduction via alkylation or demethylation protocols.
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the target compound . Optimization focuses on temperature (60–80°C for coupling), inert atmospheres (N₂/Ar), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How is the molecular structure of this compound validated post-synthesis?
Structural confirmation requires a combination of:
- Spectroscopic techniques :
- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereoelectronic effects .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritant at high concentrations) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products like deaminated derivatives?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, lower temperatures (<70°C) during amination reduce decomposition .
- Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups) to prevent unwanted substitutions .
- Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and quench reactions at peak yield .
Q. How should researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?
- Cross-validate with computational chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or tautomerism .
- Use hyphenated techniques : LC-NMR or LC-MS/MS to isolate and analyze impurities or degradation products that may skew data .
- Reference deuterated solvents : Ensure consistency in solvent choice (e.g., DMSO-d₆ vs. CDCl₃) for direct spectral comparisons .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Q. How can researchers develop analytical methods for quantifying this compound in biological matrices?
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue .
- Chromatographic separation : Optimize a reverse-phase HPLC method (C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient) to achieve baseline resolution from matrix interferences .
- Detection : Employ tandem mass spectrometry (MRM mode) for high sensitivity (LOQ < 1 ng/mL) .
Q. What computational approaches predict the compound’s bioactivity and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The 3,4-dimethoxyphenyl group may engage in π-π stacking with aromatic residues .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from the amino group) for activity against specific diseases .
- MD simulations : Assess binding stability over 100-ns trajectories to validate docking predictions .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
Q. What strategies mitigate interference from impurities during spectral analysis?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in complex mixtures .
- Purge steps : Pre-purify samples via preparative TLC or centrifugal partition chromatography before analysis .
- Advanced detectors : Couple HPLC with charged aerosol detection (CAD) for impurity quantification without UV chromophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
